(R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran
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Overview
Description
®-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran is a synthetic organic compound characterized by the presence of a tetrahydrofuran ring substituted with a 4-bromo-3,5-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran typically involves the reaction of 4-bromo-3,5-dimethylphenol with an appropriate tetrahydrofuran derivative under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate or sodium hydride, and the reaction temperature is usually maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of ®-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
®-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Used in the synthesis of pharmaceutical and biologically active compounds.
4-Bromo-3,5-dimethylphenol: A precursor in the synthesis of ®-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran.
Uniqueness
®-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrofuran ring and brominated phenoxy group make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
(3R)-3-(4-bromo-3,5-dimethylphenoxy)oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-5-11(6-9(2)12(8)13)15-10-3-4-14-7-10/h5-6,10H,3-4,7H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMXSAQJUSHNTI-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Br)C)O[C@@H]2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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